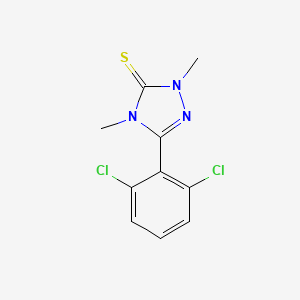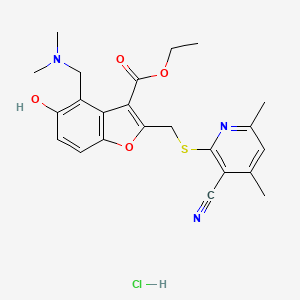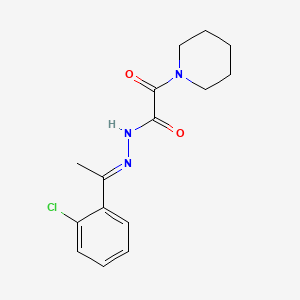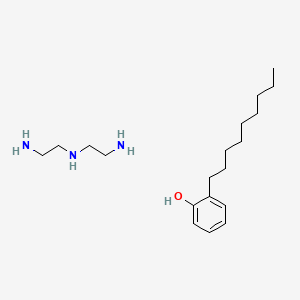
N'-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonylphenol, diethylenetriamine reaction product is a chemical compound formed by the reaction of nonylphenol with diethylenetriamine. This compound is known for its applications in various industrial processes, particularly in the production of epoxy resins and as a curing agent. Nonylphenol is an alkylphenol, while diethylenetriamine is a polyamine, and their reaction results in a product that exhibits unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nonylphenol, diethylenetriamine reaction product typically involves a Mannich reaction, where nonylphenol reacts with diethylenetriamine in the presence of formaldehyde. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is formed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where nonylphenol, diethylenetriamine, and formaldehyde are mixed under specific conditions. The reaction is monitored using techniques such as Fourier-transform infrared spectroscopy (FTIR) to ensure the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Nonylphenol, diethylenetriamine reaction product undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in halogenated products .
Aplicaciones Científicas De Investigación
Nonylphenol, diethylenetriamine reaction product has a wide range of applications in scientific research, including:
Chemistry: Used as a curing agent in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials.
Biology: Studied for its potential effects on biological systems, particularly its interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of nonylphenol, diethylenetriamine reaction product involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, which can influence their reactivity and stability. In the case of epoxy resins, the compound acts as a curing agent by facilitating the cross-linking of polymer chains, resulting in a hardened material with enhanced mechanical properties .
Comparación Con Compuestos Similares
Nonylphenol Ethoxylates: These compounds are similar in structure but differ in their ethoxylation degree, which affects their solubility and reactivity.
Diethylenetriamine Derivatives: Other derivatives of diethylenetriamine, such as those formed with different alkylphenols, exhibit similar properties but may have different applications.
Uniqueness: Nonylphenol, diethylenetriamine reaction product is unique due to its specific combination of nonylphenol and diethylenetriamine, which imparts distinct chemical properties.
Propiedades
Fórmula molecular |
C19H37N3O |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol |
InChI |
InChI=1S/C15H24O.C4H13N3/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;5-1-3-7-4-2-6/h9-10,12-13,16H,2-8,11H2,1H3;7H,1-6H2 |
Clave InChI |
RAAHUNANUQVROX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1O.C(CNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


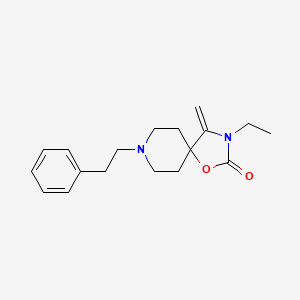

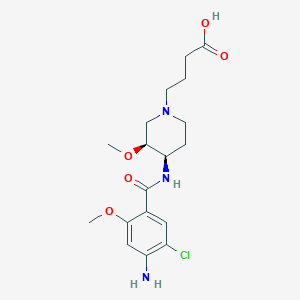
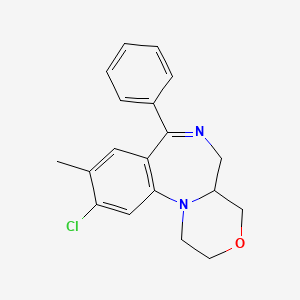
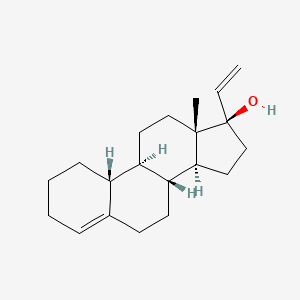
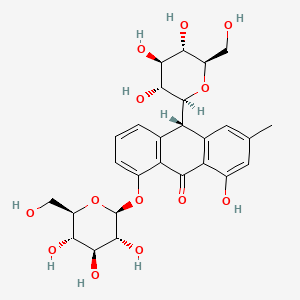
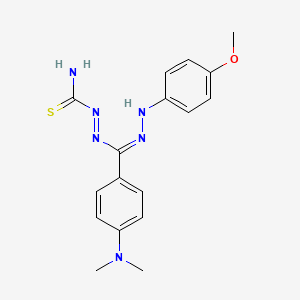
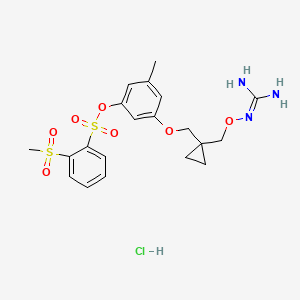

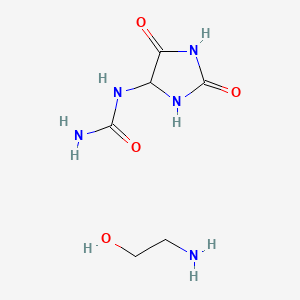
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
